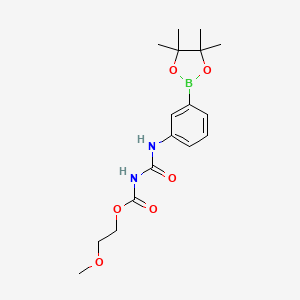

Ester pinacolique de l’acide 3-(3-((2-méthoxyéthoxy)carbonyl)uréido)phénylboronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

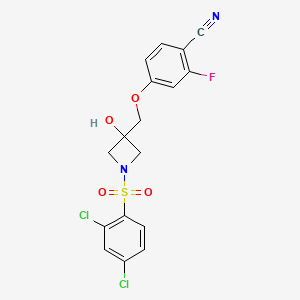

“3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is represented by the molecular formula C17H25BN2O6 .Chemical Reactions Analysis

Boronic esters like “3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Applications De Recherche Scientifique

- L’ester pinacolique de l’acide phénylboronique peut être utilisé pour préparer des dérivés de sulfinamide. Cela implique de le faire réagir avec du trifluorure de diéthylaminosulfure (DAST) et du phényltrifluoroborate de potassium .

- L’ester pinacolique de l’acide phénylboronique sert de substrat dans l’étude des réactions de couplage de Suzuki–Miyaura. Ces réactions impliquent le couplage croisé de divers iodures d’aryle sur des catalyseurs spécifiques .

- Bien que les esters pinacoliques de l’acide phénylboronique ne soient que marginalement stables dans l’eau, leur potentiel en tant que transporteurs de bore pour la TCN mérite d’être étudié plus avant .

- Les chercheurs les utilisent pour construire des molécules complexes, en particulier dans le contexte de la fonctionnalisation des réactions de déboronation .

- La protodéboronation des esters boroniques alkyliques est un domaine de recherche actif. L’ester pinacolique de l’acide phénylboronique a été étudié dans ce contexte .

Synthèse des dérivés de sulfinamide

Couplage de Suzuki–Miyaura

Transporteurs de bore pour la thérapie par capture neutronique (TCN)

Bloc de construction de la synthèse organique

Études de protodéboronation

Mécanisme D'action

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . In these reactions, the targets are typically carbon atoms in organic molecules that are undergoing cross-coupling .

Mode of Action

In the Suzuki–Miyaura reaction, the compound acts as an organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound participates, is widely used in organic synthesis to create new carbon-carbon bonds . This can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reactants and conditions.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound in biological systems.

Result of Action

As a participant in the suzuki–miyaura reaction, this compound contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of various organic compounds, which could have numerous potential effects at the molecular and cellular level depending on the specific compounds formed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its efficacy, can be significantly affected by the pH of its environment .

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPWSAJDRNOPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2441967.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)